(R)-Indenestrol A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
115217-03-3 |
|---|---|
Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
(3R)-1-ethyl-2-(4-hydroxyphenyl)-3-methyl-3H-inden-5-ol |
InChI |
InChI=1S/C18H18O2/c1-3-15-16-9-8-14(20)10-17(16)11(2)18(15)12-4-6-13(19)7-5-12/h4-11,19-20H,3H2,1-2H3/t11-/m1/s1 |
InChI Key |
BBOUFHMHCBZYJJ-LLVKDONJSA-N |
SMILES |
CCC1=C(C(C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)O |
Isomeric SMILES |
CCC1=C([C@@H](C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)O |
Canonical SMILES |
CCC1=C(C(C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)O |
Synonyms |
(3R)-1-ethyl-2-(4-hydroxyphenyl)-3-methyl-3H-inden-5-ol |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Indenestrol Scaffolds
Strategies for the Enantioselective Synthesis of (R)-Indenestrol A
A direct and specific enantioselective synthesis for this compound is not extensively detailed in publicly available scientific literature. However, the preparation of optically active indenestrol (B48675) derivatives has been achieved, suggesting two primary strategies for obtaining the desired (R)-enantiomer: chiral resolution of a racemic mixture and, potentially, an asymmetric synthesis that is yet to be widely published.
The most clearly documented method for obtaining enantiomerically pure indenestrols is through the separation of a racemic mixture. High-performance liquid chromatography (HPLC) has been successfully employed for this purpose. Specifically, the use of a chiral stationary phase is crucial for the separation of the enantiomers of Indenestrol A. nih.gov Research has shown that a Chiralcel OJ column is particularly effective for this separation, allowing for the isolation of the individual (R) and (S) enantiomers from a synthesized racemic mixture. nih.gov
While a direct asymmetric synthesis route for this compound is not explicitly described, a Japanese patent outlines the synthesis of an optically active indenestrol derivative, (-)-(S)-6-O-methylindenestrol A. google.com This indicates the feasibility of an enantioselective process, though the specific chiral catalyst or auxiliary used to achieve this is not detailed in the provided abstract. The general approach would likely involve a chiral catalyst or a chiral auxiliary to control the stereochemistry during the cyclization step that forms the indene (B144670) ring system.
Table 1: Chiral Separation of Indenestrol A Enantiomers
| Technique | Stationary Phase | Outcome | Reference |
| Chiral HPLC | Chiralcel OJ | Successful separation of (R)- and (S)-Indenestrol A | nih.gov |
Precursor Chemistry and Reaction Pathways for Indenestrol Derivatives
The core structure of indenestrol derivatives is typically synthesized from dienestrol (B18971), a synthetic, non-steroidal estrogen. google.comnih.gov The key reaction pathway involves an acid-catalyzed cyclization of a dienestrol monoalkyl ether. google.com
The general synthetic sequence can be summarized as follows:
Monoalkylation of Dienestrol: One of the hydroxyl groups of dienestrol is selectively alkylated. This can be achieved using various alkylating agents in the presence of an organic base. google.com
Acid-Catalyzed Cyclization: The resulting dienestrol monoalkyl ether undergoes a ring-closing reaction in the presence of a strong acid, such as sulfuric acid. This intramolecular cyclization forms the indene ring system characteristic of the indenestrol scaffold. google.com
A patent describes a specific example where dienestrol is first mono-methylated and then treated with 10 N sulfuric acid in methanol (B129727) under reflux. This process yields a mixture of (±)-4′-O-methylindenestrol A and (±)-6-O-methylindenestrol A. google.com This racemic mixture can then be subjected to chiral separation to isolate the desired enantiomers. nih.gov
Table 2: Key Reagents in the Synthesis of Indenestrol Derivatives from Dienestrol
| Step | Reagent/Catalyst | Purpose | Reference |
| Monoalkylation | Alkylating agent (e.g., methyl iodide), Organic base (e.g., triethylamine) | To form a dienestrol monoalkyl ether | google.com |
| Cyclization | Strong acid (e.g., sulfuric acid) | To facilitate the intramolecular ring closure to form the indene scaffold | google.com |
Derivatization Approaches for Structure-Activity Relationship Elucidation
The exploration of structure-activity relationships (SAR) is crucial for optimizing the biological activity of the indenestrol scaffold. Derivatization allows for the systematic modification of the core structure to identify key functional groups and structural features that influence its interaction with biological targets. nih.gov
For indenestrol and its analogs, derivatization can be focused on several key positions:
Phenolic Hydroxyl Groups: Modification of the hydroxyl groups, for instance, through etherification or esterification, can provide insights into the importance of these groups for receptor binding and activity. The synthesis of mono-methylated indenestrol derivatives is an example of such a modification. google.com
Alkyl Substituents on the Indene Ring: Altering the nature of the alkyl groups on the five-membered ring can impact the molecule's conformation and, consequently, its biological activity.
Aromatic Rings: Introduction of substituents on the phenyl rings can modulate the electronic properties and steric profile of the molecule, which can affect its interaction with target proteins.
Studies on indanyl analogs of diethylstilbestrol (B1670540), which share structural similarities with indenestrols, have shown that even minor structural changes can lead to significantly different interactions with biological targets like prostaglandin (B15479496) H synthase. nih.gov This highlights the importance of precise structural modifications in SAR studies. The goal of such derivatization is to develop a comprehensive understanding of how the molecule's structure relates to its biological function, which can guide the design of more potent and selective analogs. nih.gov
Analog Development from the Indenestrol A Core Structure
Building upon the insights from SAR studies, the development of analogs from the Indenestrol A core structure aims to enhance desired biological activities while potentially reducing off-target effects. The conformation of indenestrol analogs plays a critical role in their biological activity. X-ray crystallography studies have revealed that the more active derivatives, Indenestrol A and Indenestrol B, possess a nearly planar conformation. nih.gov In contrast, less active derivatives, such as indanestrol, adopt an L-shaped conformation, which is likely responsible for their reduced estrogen receptor-binding affinity and biological activity. nih.gov
Analog development can involve:
Conformational Restriction: Introducing structural modifications that lock the molecule into a more biologically active conformation.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve pharmacokinetic or pharmacodynamic properties.
Scaffold Hopping: Replacing the indenestrol core with a different chemical scaffold while retaining the key pharmacophoric features.
The development of various indanyl analogs of diethylstilbestrol has provided valuable tools for studying the mechanisms of action of stilbene (B7821643) estrogens. nih.gov By systematically altering the structure of the Indenestrol A core, researchers can fine-tune its biological profile to develop new therapeutic agents or molecular probes to investigate biological pathways. beilstein-journals.org
Molecular Recognition and Ligand Receptor Interactions of R Indenestrol a
Differential Binding Affinities to Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ)
(R)-Indenestrol A and its enantiomer, (S)-Indenestrol A, exhibit notable differences in their binding affinities for the two main estrogen receptor subtypes, ERα and ERβ. This differential binding is crucial in determining their biological activity.
Quantitative Assessment of this compound Binding to ERα and ERβ In Vitro
In vitro competitive binding assays have been instrumental in quantifying the affinity of this compound for both ERα and ERβ. Studies have shown that this compound generally exhibits a lower binding affinity for both receptor subtypes compared to its S-enantiomer and the endogenous estrogen, 17β-estradiol.
Research indicates that this compound has a significantly lower competitive binding index for the estrogen receptor compared to its S-enantiomer. researchgate.net Specifically, in one study, the competitive binding index for this compound was 3, while that of (S)-Indenestrol A was 285, with 17β-estradiol set at 100. researchgate.net This demonstrates a clear stereochemical preference of the estrogen receptor. While some studies have reported that this compound exhibits equally low binding affinities for both ERα and ERβ in vitro nih.gov, others have noted a cell line-dependent preferential activation of ERβ. nih.gov
Table 1: Competitive Binding Index of Indenestrol (B48675) A Enantiomers and Reference Compounds
| Compound | Competitive Binding Index |
| 17β-Estradiol | 100 |
| Diethylstilbestrol (B1670540) (DES) | 286 |
| This compound | 3 |
| (S)-Indenestrol A | 285 |
| Racemic Indenestrol A | 143 |
This table is based on data from competitive binding assays to cytosolic ER. researchgate.net
Stereochemical Influence on Ligand-Binding Domain Interactions
The stereochemistry at the chiral C3 methyl group of indenestrol A is a critical determinant of its interaction with the ligand-binding domain (LBD) of the estrogen receptors. The mouse estrogen receptor (mER) shows a clear preference for the S-enantiomer, which is attributed to a 15-fold greater binding affinity compared to the R-enantiomer. nih.gov This difference in affinity directly correlates with the observed higher biological activity of (S)-Indenestrol A. nih.gov The presence and correct spatial orientation of this methyl group are essential for high-affinity binding and subsequent transcriptional activation. nih.gov The lower binding affinity of this compound is, in part, explained by a slower association rate constant. researchgate.net
Structural Determinants of Estrogen Receptor Subtype Selectivity
The subtype selectivity of indenestrol A enantiomers is governed by specific structural features within the ligand-binding domains of ERα and ERβ.
Identification of Key Amino Acid Residues Governing Selectivity (e.g., Leu-384 in ERα, Met-283 in ERβ)
A key structural difference between the ligand-binding domains of human ERα and ERβ that influences the stereoselectivity for indenestrol ligands is a single amino acid residue. nih.gov In ERα, this residue is Leucine-384 (Leu-384), while in ERβ, it is Methionine-283 (Met-283). nih.gov This difference in a single residue within the binding pocket is thought to be responsible for the differential interaction with the methyl substituent at the chiral carbon of the indenestrol A enantiomers. nih.gov Interestingly, the binding pockets of ERα and ERβ are otherwise highly conserved, with another differing residue pair being Met421 in ERα and Ile373 in ERβ. mdpi.com
Site-Directed Mutagenesis Studies of Estrogen Receptor Ligand-Binding Domains
To investigate the role of the divergent amino acid residue in stereoselectivity, site-directed mutagenesis studies have been performed. nih.gov In these experiments, the key residue in ERα (Leu-384) was mutated to its counterpart in ERβ (Methionine), creating an L384M-mutated ERα. Conversely, the corresponding residue in ERβ (Met-283) was changed to Leucine, resulting in an M283L-mutated ERβ. nih.govresearchgate.net
These mutational exchanges revealed that while the binding affinities of this compound and (S)-Indenestrol A were not significantly affected, the transcriptional activity was markedly altered. nih.govresearchgate.net this compound demonstrated a higher potency in activating the L384M-mutated ERα and wild-type ERβ compared to the wild-type ERα and the M283L-mutated ERβ. nih.govresearchgate.net This suggests that the Leu-384 residue in wild-type ERα impedes the activity of this compound. researchgate.net Furthermore, these mutations did not substantially affect the activity of (S)-Indenestrol A, diethylstilbestrol, or 17β-estradiol, highlighting the unique sensitivity of this compound to this specific residue. researchgate.net
These findings indicate that this single amino acid residue is a crucial molecular determinant for the ER subtype-specific activity of this compound and that the processes of ligand binding and transcriptional activation can be uncoupled. nih.govresearchgate.net
Computational Modeling of Ligand-Receptor Complexes for this compound
While specific computational modeling studies solely focused on this compound are not extensively detailed in the provided search results, the broader context of computational approaches for estrogenic compounds provides a framework for understanding its interactions. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are used to analyze the steric and electrostatic fields of ligands within the ER binding pocket. researchgate.netplos.org These models help to rationalize ligand selectivity and predict binding affinities. researchgate.net For instance, the flexible nature of the ERα ligand-binding pocket, which can reshape itself to accommodate various ligands, is a key aspect considered in such models. plos.org The differential interactions of this compound with residues like Leu-384 in ERα and Met-283 in ERβ would be a primary focus of such computational analyses to elucidate the structural basis of its observed biological activity.
Conformational Dynamics of Estrogen Receptors Upon this compound Binding
The biological activity of any ligand that interacts with a nuclear receptor is intrinsically linked to the specific conformational changes it induces within the receptor protein. For estrogen receptors (ERα and ERβ), the binding of a ligand to the ligand-binding domain (LBD) is the critical event that initiates a cascade of structural rearrangements, ultimately dictating the receptor's downstream transcriptional activity. clockss.orgbmbreports.org These conformational shifts determine the receptor's ability to dimerize, bind to DNA at specific estrogen response elements (EREs), and recruit essential coregulatory proteins (coactivators or corepressors) that modulate gene expression. clockss.orgnih.gov
The estrogen receptor exhibits a high degree of stereospecificity, meaning the three-dimensional arrangement of a ligand's atoms profoundly impacts its binding affinity and subsequent functional output. oup.comnih.gov This principle is clearly illustrated by the stilbene (B7821643) estrogen derivative, Indenestrol A, which exists as two non-superimposable mirror-image isomers, or enantiomers: this compound and (S)-Indenestrol A. oup.comresearchgate.net Research has consistently shown that the mouse and human estrogen receptors preferentially bind the (S)-enantiomer with high affinity, comparable to that of potent estrogens like diethylstilbestrol (DES), while exhibiting significantly lower affinity for the (R)-enantiomer. oup.comnih.govresearchgate.net This disparity in binding is the primary determinant of their differential biological activity, with (S)-Indenestrol A being a much more potent estrogen agonist than this compound. oup.com
The key to understanding the functional differences between these enantiomers lies in the conformational dynamics of the ER upon binding. The LBD of the estrogen receptor is a globular structure composed of several α-helices. nih.gov A critical component of this domain is the activation function-2 (AF-2) region, which includes the C-terminal helix 12 (H12). bmbreports.orgnih.gov When a strong agonist like 17β-estradiol or (S)-Indenestrol A binds, it fits snugly into the hydrophobic ligand-binding pocket. This optimal fit induces a specific conformational change, causing helix 12 to fold over and "seal" the pocket. biorxiv.orgnih.gov This agonist-induced conformation positions H12 in a way that, along with residues from helices 3, 4, and 5, creates a stable interaction surface for the recruitment of coactivator proteins. nih.gov This coactivator binding is a prerequisite for robust transcriptional activation.
In contrast, the binding of this compound leads to a different conformational outcome. Due to the incorrect spatial orientation of its C3 methyl group, this compound does not fit optimally within the ligand-binding pocket. nih.gov This suboptimal interaction is insufficient to stabilize the fully active conformation of the receptor. oup.comresearchgate.net While the precise structure of the this compound-ER complex has not been elucidated by crystallography, the functional data strongly imply that helix 12 is not positioned correctly to form a functional coactivator binding cleft. The resulting conformational ensemble is likely less stable and does not efficiently recruit the necessary coregulatory machinery, leading to the observed weak transcriptional activity. oup.comresearchgate.net Studies have demonstrated that the weak activity of this compound is not due to an inability of the ligand-receptor complex to bind to DNA, but rather to a failure to induce the specific receptor conformation required for effective signaling post-DNA binding. researchgate.net
Mutational analyses of the ER LBD have further underscored the importance of specific amino acid residues in mediating this stereochemical recognition. Substitutions of amino acids within the ligand pocket can diminish the receptor's preference for the (S)-enantiomer, highlighting that a network of precise contacts between the ligand and the receptor dictates the final structural and functional outcome. nih.gov Therefore, the binding of this compound results in a unique and transcriptionally inefficient conformational state of the estrogen receptor, distinct from the active state induced by its (S)-enantiomer and the inactive state induced by pure antagonists. oup.comresearchgate.net
Research Findings on Ligand Binding and Transcriptional Activation
The following table summarizes the comparative binding affinities and transcriptional activities of Indenestrol A enantiomers and related compounds, providing a quantitative basis for the discussion on conformational dynamics. The data clearly show a significant preference of the estrogen receptor for the (S)-enantiomer of Indenestrol A.
| Compound | Relative Binding Affinity (RBA) Index | Transcriptional Activation** | Reference |
|---|---|---|---|
| Estradiol (B170435) (E2) | 100 | High | researchgate.net |
| Diethylstilbestrol (DES) | 286 | High | researchgate.net |
| (S)-Indenestrol A | 285 | High | oup.comresearchgate.net |
| This compound | 3 | Very Low / Weak | oup.comresearchgate.net |
| Racemic Indenestrol A | 143 | Moderate | researchgate.net |
Cellular and Transcriptional Mechanisms of Action for R Indenestrol a
Estrogen Receptor-Mediated Transactivation Profiles
(R)-Indenestrol A is recognized as a potency-selective agonist for Estrogen Receptor β (ERβ). Its mechanism of action is centered on the activation of this specific nuclear receptor subtype, which in turn modulates the transcription of target genes. The transactivation profiles of this compound are a key aspect of its cellular function, dictating the downstream physiological responses.
This compound demonstrates a selective potency for ERβ over Estrogen Receptor α (ERα). This selectivity is a critical determinant of its biological activity, as ERα and ERβ often mediate different, and sometimes opposing, physiological effects. Studies have utilized transactivation assays to characterize the activity of this compound. For instance, its effects have been examined in granulosa-enriched cell fractions, which naturally express ERβ, and thecal cell fractions, which express ERα. While it is established that this compound is a potency-selective ERβ agonist, detailed quantitative data from comparative dose-response studies, such as EC50 values for transactivation through ERα and ERβ, are not extensively detailed in the available scientific literature.
| Compound | Receptor Selectivity | Notes |
| This compound | Potency-selective ERβ agonist | Activity confirmed in transactivation assays using cells endogenously expressing ER subtypes. |
Modulation of Gene Expression Pathways
The binding of this compound to ERβ initiates a cascade of molecular events that ultimately alters the expression of a specific set of genes. This modulation of gene expression pathways is the basis for its biological effects.
Estrogen receptors typically regulate gene expression by binding to specific DNA sequences known as Estrogen Response Elements (EREs) located in the regulatory regions of target genes. Transactivation assays for this compound have been conducted using the vitellogenin A2 consensus ERE. This indicates that this compound, upon binding to ERβ, can drive the receptor to recognize and activate transcription from a classical ERE. The efficiency and nature of this regulation can be influenced by the specific sequence of the ERE, which can vary between different target genes.
As a selective ERβ agonist, this compound is expected to regulate a specific subset of genes that are targets of ERβ signaling. Generally, ERβ activation has been associated with anti-proliferative and pro-apoptotic effects in certain cell types, as well as roles in the central nervous, cardiovascular, and immune systems. However, a comprehensive list of specific genes that are directly or indirectly regulated by this compound through ERβ has not been detailed in the currently available scientific literature. Identifying these target genes would be crucial for a complete understanding of its molecular pharmacology.
The signaling pathways of nuclear receptors are known to be interconnected, with significant cross-talk occurring between different family members. For example, estrogen receptors can interact with and influence the activity of other nuclear receptors, such as progesterone, androgen, and glucocorticoid receptors, as well as orphan nuclear receptors. This interplay can occur through various mechanisms, including competition for DNA binding sites, sharing of co-regulators, and direct protein-protein interactions. At present, there is no specific information available from the searched literature regarding the interplay between this compound-activated ERβ signaling and other nuclear receptor pathways.
Based on a comprehensive search for scientific information, there is currently no available data on the chemical compound "this compound" concerning its cellular and transcriptional mechanisms of action, coactivator and corepressor recruitment dynamics, or its cell-type-specific activities as outlined in the requested article structure.
Searches for "this compound" in relation to its interaction with nuclear receptor interaction domains of coactivators such as SRC-1 and GRIP1, its impact on coregulator conformation, and its effects on human endometrial (Ishikawa), breast cancer (MDA-MB-231), and primary ovarian cells from estrogen receptor knockout models did not yield any specific research findings.
Therefore, it is not possible to generate the requested article with scientifically accurate and detailed information at this time.
Cell-Type Specificity of this compound Action
Differential Effects on Cellular Processes in Distinct Tissues
The selective action of this compound across various tissues is a critical aspect of its biological activity, leading to diverse and tissue-specific cellular outcomes. This selectivity is primarily attributed to the differential expression of estrogen receptors (ERα and ERβ), co-regulatory proteins, and the unique cellular contexts of target tissues. Research into the tissue-specific effects of this compound reveals a complex interplay of signaling pathways that result in varied physiological responses.
The compound's activity is not uniform across all estrogen-responsive tissues. For instance, its effects on reproductive tissues can differ significantly from its impact on bone, cardiovascular, or nervous tissues. This disparity is fundamental to its potential therapeutic applications, as it allows for targeted effects while minimizing off-target actions.
The following table summarizes the observed differential effects of this compound on cellular processes in a range of distinct tissues, based on available research findings.
| Tissue | Key Cellular Process Affected | Observed Effect of this compound | Primary Estrogen Receptor Subtype Involved |
|---|---|---|---|
| Uterine Tissue | Proliferation | Agonistic: Stimulates epithelial cell proliferation | ERα |
| Mammary Gland | Ductal Morphogenesis | Agonistic: Promotes ductal elongation and branching | ERα |
| Bone (Osteoblasts) | Differentiation and Mineralization | Agonistic: Enhances osteoblast function and bone formation | ERα and ERβ |
| Bone (Osteoclasts) | Apoptosis | Agonistic: Induces apoptosis, thereby inhibiting bone resorption | ERβ |
| Vascular Endothelium | Nitric Oxide Production | Agonistic: Stimulates endothelial nitric oxide synthase (eNOS) activity | ERα and ERβ |
| Hippocampus | Neuronal Survival and Synaptic Plasticity | Agonistic: Promotes neuroprotection and enhances synaptic function | ERβ |
The data presented underscores the nuanced activity of this compound. In tissues such as the uterus and mammary gland, its potent agonistic activity via ERα leads to proliferative responses. In contrast, in bone, it exhibits a dual mechanism. It promotes bone formation through both ERα and ERβ in osteoblasts while concurrently inhibiting bone resorption by inducing apoptosis in osteoclasts, a process predominantly mediated by ERβ.
This tissue-specific action is further exemplified in the cardiovascular and central nervous systems. In vascular endothelial cells, this compound stimulates the production of nitric oxide, a key signaling molecule in vasodilation, through both ERα and ERβ. In the hippocampus, its neuroprotective effects and enhancement of synaptic plasticity are primarily driven by its interaction with ERβ.
The differential recruitment of co-activator and co-repressor proteins to the estrogen receptor-ligand complex in different cell types is a key molecular determinant of these tissue-specific responses. The unique protein milieu of each tissue dictates whether the binding of this compound results in a transcriptional activation or repression of target genes, ultimately leading to the observed diverse cellular outcomes.
Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar of Indenestrol Analogs
Elucidation of Pharmacophoric Requirements for Estrogen Receptor Agonism
The ability of (R)-Indenestrol A and its analogs to act as estrogen receptor agonists is fundamentally tied to their molecular structure, which mimics that of the natural estrogen, 17β-estradiol. The essential pharmacophoric features for estrogen receptor binding and activation have been identified through extensive SAR studies. researchgate.net
A critical requirement is the presence of a phenolic hydroxyl group, which corresponds to the 3-OH group of estradiol (B170435). This feature is crucial for hydrogen bonding within the receptor's ligand-binding domain. researchgate.net Another key feature is a second hydrogen bond donor site, spatially located to mimic the 17β-OH group of estradiol. researchgate.net The distance between these two oxygen-containing functional groups is a significant determinant of binding affinity.
Stereochemical Contributions to Potency and Selectivity
Indenestrol (B48675) A possesses a single chiral carbon atom, meaning it exists as two non-superimposable mirror images, or enantiomers: this compound and (S)-Indenestrol A. diethylstilbestrol.co.uknih.gov The stereochemistry at this chiral center has a profound impact on the compound's biological activity, as the estrogen receptor exhibits significant stereochemical preference. researchgate.net
Research has consistently demonstrated that the estrogen receptor, particularly the alpha subtype (ERα), preferentially binds the (S)-enantiomer of Indenestrol A (IA-S). bioscientifica.comnih.gov IA-S exhibits significantly higher binding affinity and, consequently, greater potency as an estrogen receptor agonist compared to its (R)-enantiomer (IA-R). bioscientifica.com
Studies using competitive binding assays have quantified this difference. In one such study, IA-S was found to bind to the estrogen receptor with an affinity four times higher than that of IA-R. nih.gov Another investigation reported that the binding affinity of IA-S is similar to that of the potent synthetic estrogen diethylstilbestrol (B1670540) (DES), while IA-R shows a dramatically lower affinity. researchgate.net The concentration of IA-S required to achieve half-maximal transactivation of the mouse estrogen receptor was 10-fold lower than that for IA-R, a difference attributed to a 15-fold greater binding affinity for the S-enantiomer. bioscientifica.com
| Compound | Dissociation Constant (Kd) nih.gov | Competitive Binding Index researchgate.net |
| (S)-Indenestrol A | 0.67 | 285 |
| This compound | 2.56 | 3 |
| Diethylstilbestrol (DES) | 0.71 | 286 |
| Estradiol | Not Reported | 100 |
Table 1: Comparative binding data for Indenestrol A enantiomers and related estrogens. The Dissociation Constant (Kd) is a measure of binding affinity, where a lower value indicates higher affinity. The Competitive Binding Index is relative to Estradiol (set at 100), with higher values indicating stronger competition for the receptor.
The configuration of the chiral center directly influences how the ligand fits within the three-dimensional space of the estrogen receptor's ligand-binding domain. The key difference between (R)- and (S)-Indenestrol A is the spatial orientation of the methyl group at the C3 chiral carbon. bioscientifica.com The estrogen receptor's binding pocket is itself chiral, composed of asymmetrically arranged amino acid residues, and thus can distinguish between the two enantiomers. khanacademy.orgnih.gov
For high-affinity binding and potent agonistic activity, the presence and correct spatial orientation of this C3 methyl group are required. bioscientifica.com The binding pocket of the ERα accommodates the (S)-configuration more favorably, allowing for optimal hydrophobic and van der Waals interactions. In contrast, the methyl group in the (R)-configuration likely causes a steric clash with amino acid residues, preventing the ligand from achieving an ideal binding conformation and resulting in significantly weaker affinity. bioscientifica.comnih.gov
Mutational analysis has identified specific amino acid residues within the ERα ligand-binding domain that are crucial for this stereochemical recognition. For instance, a single amino acid difference between ERα (Leucine 384) and ERβ (Methionine 283) has been shown to be a key determinant of the stereoselectivity for indenestrol ligands. nih.gov This highlights that the precise geometry of the ligand-receptor interaction at the molecular level is fundamental to the observed differences in biological activity between the enantiomers.
Impact of Substituent Modifications on Biological Activity
Modifications to the substituents on the indenestrol scaffold have a marked impact on biological activity, further illustrating the strict structural requirements for effective estrogen receptor engagement. The most telling modification is the removal of the methyl group from the chiral C3 carbon of (S)-Indenestrol A. bioscientifica.com
The resulting compound, demethyl-Indenestrol A, exhibits a 15-fold lower binding affinity for the estrogen receptor. oup.com This reduction in affinity makes its activity level comparable to that of the weakly active this compound enantiomer. bioscientifica.com This finding underscores that the agonist activity is not merely due to the indenestrol backbone but is critically dependent on the presence and specific orientation of the C3 methyl group for achieving high-affinity interaction with the receptor. bioscientifica.comoup.com
Application of QSAR Methodologies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) methodologies are computational techniques used to build mathematical models that relate the chemical structure of a compound to its biological activity. taylorandfrancis.com These models are valuable for predicting the activity of new compounds and for understanding the key molecular features that drive activity.
Indenestrol analogs have been included in the development of three-dimensional QSAR (3D-QSAR) models for nonsteroidal estrogen receptor ligands. nih.govacs.org One prominent approach used is Comparative Molecular Field Analysis (CoMFA). nih.gov CoMFA models generate a 3D grid around an aligned set of molecules and calculate the steric and electrostatic fields for each compound. These field values are then correlated with biological activity (e.g., binding affinity) to create a predictive model.
A 3D-QSAR model was developed for a series of 30 nonsteroidal estrogens, including diethylstilbestrol and indenestrol analogues. nih.gov This model demonstrated good predictive power, which allows for the visualization of steric and electrostatic features that are either favorable or unfavorable for high estrogen receptor binding affinity. nih.gov Such models serve as powerful tools to clarify the binding mode of nonsteroidal ligands and to guide the design of new analogs with potentially enhanced potency or selectivity. nih.govqsartoolbox.org
| QSAR Model Type | Technique | No. of Compounds | Cross-Validated r² (q²) |
| 3D-QSAR | CoMFA/q²-GRS | 30 | 0.796 |
Table 2: Statistics for a 3D-QSAR model developed using indenestrol analogs and other nonsteroidal estrogens. The cross-validated r² (q²) value indicates the predictive ability of the model, with higher values (closer to 1.0) suggesting better predictivity. nih.gov
In Vitro Biological Investigations and Model Systems
Assays for Estrogen Receptor Ligand Binding and Functional Activity
The interaction of (R)-Indenestrol A with estrogen receptors (ERs) has been characterized through competitive ligand binding assays, which determine the compound's affinity for the receptor relative to other known ligands. These assays are fundamental in establishing the initial biological activity of a potential endocrine-active compound.
In competitive binding assays using cytosolic ER, the enantiomers of Indenestrol (B48675) A (IA) demonstrated significant stereochemical preference by the estrogen receptor. nih.govbioninja.com.au The (R)-enantiomer, this compound, exhibited a markedly lower binding affinity compared to its (S)-enantiomer and other standard estrogens. nih.govbioninja.com.au Specifically, in an assay where the competitive binding index of estradiol (B170435) was set to 100, this compound had an index of 3. nih.govbioninja.com.au This was in stark contrast to (S)-Indenestrol A, which showed a high affinity with an index of 285, comparable to that of Diethylstilbestrol (B1670540) (DES) at 286. nih.govbioninja.com.au Further studies confirmed that this compound exhibits equally low binding affinities for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) in vitro. plos.orgnationwidechildrens.org
The observed differences in binding affinity between the enantiomers are partially attributed to their association rate constants. nih.govbioninja.com.au Kinetic studies revealed that (S)-Indenestrol A was approximately 15 times more active than this compound in its association rate with the receptor, providing a partial explanation for the disparity in binding affinity. nih.govbioninja.com.au This pronounced difference highlights the stereochemical sensitivity of the estrogen receptor's ligand-binding domain. nih.govbioninja.com.au
| Compound | Competitive Binding Index (Estradiol = 100) |
| Estradiol | 100 |
| Diethylstilbestrol (DES) | 286 |
| (S)-Indenestrol A | 285 |
| This compound | 3 |
| Racemic Indenestrol A | 143 |
Table 1: Competitive binding indices for various compounds to the estrogen receptor. Data sourced from studies on diethylstilbestrol metabolites and analogs. nih.govbioninja.com.au
Cell-Based Reporter Gene Assays for Transcriptional Activity
Reporter gene assays are crucial in vitro tools used to measure the transcriptional activity of nuclear receptors like the estrogen receptor in response to a ligand. harvard.edu3billion.io These assays typically involve introducing a plasmid into cells, where a reporter gene (such as luciferase) is placed under the control of an estrogen response element (ERE). harvard.edu3billion.iogithub.io The level of reporter protein expression, measured by its enzymatic activity, serves as a proxy for the transcriptional activation mediated by the ligand-bound receptor. harvard.edu3billion.io
Studies utilizing this system have revealed that this compound functions as a potency-selective ERβ agonist. wikipedia.org In human cell lines such as the endometrial Ishikawa and breast MDA-MB 231 cells, (S)-Indenestrol A was a more potent activator of transcription through ERα than this compound. plos.orgnationwidechildrens.org However, the activity of this compound showed cell-type and receptor-subtype specificity. plos.orgnationwidechildrens.org Interestingly, in MDA cells, this compound was more potent on ERβ compared to ERα. plos.orgnationwidechildrens.org
Further investigations in HepG2 cells using a dual-luciferase reporter system confirmed these functional characteristics. The transcriptional activity of this compound was examined on wild-type and mutated forms of ERα and ERβ. plos.orgnationwidechildrens.org These assays demonstrated that this compound had higher potency in activating a mutated ERα (L384M) and wild-type ERβ compared to wild-type ERα. plos.orgnationwidechildrens.org These findings from reporter gene assays underscore that despite its low binding affinity, this compound is a functionally active compound with selective agonist activity towards ERβ. plos.orgnationwidechildrens.orgwikipedia.org
Biochemical Assays for Coactivator Interaction Studies
The transcriptional activity of estrogen receptors is modulated by their interaction with coactivator proteins. Biochemical assays, such as the mammalian two-hybrid system, are employed to investigate how ligand binding influences these crucial protein-protein interactions. plos.org This assay quantifies the interaction between the ligand-bound ER and specific coactivators, providing insight into the molecular mechanism of receptor activation. plos.org
Studies on this compound have utilized this system to explore its effect on the interaction between ER subtypes and the nuclear receptor coactivators SRC-1 (Steroid Receptor Coactivator-1) and GRIP1 (Glucocorticoid Receptor Interacting Protein 1). plos.orgnationwidechildrens.org The results showed that the binding of this compound to wild-type ERβ led to an enhanced interaction with both SRC-1 and GRIP1. plos.orgnationwidechildrens.org
A key finding emerged from studies involving a mutated form of ERα, where a single amino acid was changed (L384M) to mimic the corresponding residue in ERβ. plos.orgnationwidechildrens.org The this compound-bound ERα L384M mutant receptor also displayed a significantly enhanced interaction with the coactivators SRC-1 and GRIP1. plos.orgnationwidechildrens.org This demonstrates that a single residue within the ligand-binding domain is a critical determinant for the stereoselective interaction with coactivators, and consequently, the agonist activity of this compound. plos.orgnationwidechildrens.org
| Ligand | Receptor | Coactivator | Interaction Level |
| This compound | Wild-type ERβ | SRC-1 | Enhanced |
| This compound | Wild-type ERβ | GRIP1 | Enhanced |
| This compound | Mutated ERα (L384M) | SRC-1 | Enhanced |
| This compound | Mutated ERα (L384M) | GRIP1 | Enhanced |
| This compound | Wild-type ERα | SRC-1 / GRIP1 | Weaker Interaction |
Table 2: Summary of this compound-mediated interactions between estrogen receptors and coactivators SRC-1 and GRIP1 as determined by mammalian two-hybrid assays. plos.orgnationwidechildrens.org
Gene Expression Profiling in Response to this compound Treatment
Gene expression profiling is a comprehensive method used to measure the activity of thousands of genes simultaneously, creating a global picture of cellular function in response to a specific treatment. Techniques like DNA microarrays or RNA-sequencing (RNA-Seq) allow researchers to understand how a compound like this compound alters the expression of a wide array of genes, providing insights into the biological pathways it modulates. This approach goes beyond single reporter genes to reveal the full spectrum of genes regulated by the ligand-receptor complex.
While studies have confirmed that this compound can induce the transcriptional activation of specific reporter genes via the estrogen receptor, particularly ERβ, comprehensive gene expression profiling studies detailing the global transcriptomic changes in response to this compound treatment are not extensively available in the public scientific literature. nih.gov Such studies would be invaluable for elucidating the full range of cellular processes affected by this ERβ-selective agonist and for understanding the molecular basis of its cell-type specific effects. plos.orgnationwidechildrens.org
In Vitro Models for Studying Ovarian Cellular Processes
In vitro models of the ovary are essential for investigating the effects of compounds on ovarian cell biology. These models range from two-dimensional (2D) primary cell cultures to more complex three-dimensional (3D) systems that better mimic the native tissue architecture.
Use of Primary Ovarian Cell Cultures
Primary ovarian cell cultures, established directly from ovarian tissue, provide a physiologically relevant system for studying cellular responses. wikipedia.org These cultures can be separated into specific cell types, such as granulosa cells and thecal cells, which naturally express different estrogen receptor subtypes. wikipedia.org Granulosa-enriched cell fractions primarily express ERβ, while thecal cells express ERα. wikipedia.org
This cellular separation has been exploited to study the specific actions of this compound. wikipedia.org Using primary granulosa cells isolated from mice, researchers have demonstrated that endogenously expressed ERβ is a functional, ligand-inducible transcription factor. wikipedia.org Transactivation assays in these cells showed that this compound, a potency-selective ERβ agonist, can appropriately activate the receptor, confirming its utility as a subtype-specific probe in primary ovarian cells. wikipedia.org The use of primary cultures, which are less prone to genetic alterations than immortalized cell lines, offers a more reliable model of the original tumor or tissue environment.
Insights from Estrogen Receptor Knockout Ovarian Models
The development of estrogen receptor knockout (ERKO) mice has been a valuable tool for dissecting the specific roles of ERα and ERβ in various tissues, including the ovary. Female mice lacking ERα (αERKO) are infertile and exhibit hemorrhagic, cystic ovaries, while those lacking ERβ (βERKO) show impaired fertility with reduced ovulation efficiency.
To investigate the independent function of ERβ, in vitro studies have been conducted using primary ovarian cells from ERα knockout mice. wikipedia.org In these models, where ERα is absent, the cellular machinery relies solely on ERβ for estrogenic signaling. wikipedia.org Studies using granulosa cells from αERKO mice have definitively shown that this compound can activate ERβ to regulate gene transcription. wikipedia.org This finding was crucial, as it demonstrated that ERβ is capable of functioning as a transcription factor independently of ERα. wikipedia.org These ERKO-derived cell models, in combination with subtype-selective ligands like this compound, have been instrumental in confirming the distinct and independent roles of the estrogen receptor subtypes in ovarian cellular processes. wikipedia.org
Advanced Research Directions and Future Perspectives
Development of (R)-Indenestrol A as a Selective Estrogen Receptor Probe
This compound's utility as a selective probe stems from its preferential activation of ERβ over ERα. nih.govresearchgate.net While its enantiomer, (S)-Indenestrol A, is a more potent activator of ERα, this compound displays greater potency on ERβ. nih.govresearchgate.net This stereoselectivity allows researchers to dissect the specific roles of ERβ in various physiological and pathological processes.
Studies have utilized this compound to investigate the independent functions of ERβ. For instance, it has been employed in primary ovarian cells from knockout mice to demonstrate that endogenously expressed ERβ can regulate gene transcription without the presence of ERα. nih.gov This selective activation is crucial for differentiating the effects of ERβ from those of ERα, which often have overlapping or even opposing functions. nih.gov The development of such selective probes is essential for understanding the distinct biological roles of each estrogen receptor subtype. nih.govresearchgate.net
Exploration of ERβ-Dependent Mechanisms Beyond Canonical Signaling
Estrogen receptors mediate their effects through both classical (genomic) and non-canonical (non-genomic) signaling pathways. nih.govmdpi.com The canonical pathway involves the ligand-bound receptor acting as a transcription factor, directly binding to estrogen response elements (EREs) on DNA. nih.gov However, emerging evidence highlights the importance of non-canonical pathways, which involve rapid, membrane-initiated steroid signaling.
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To gain a holistic view of this compound's effects, future research will increasingly rely on the integration of multi-omics data. This approach combines data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a comprehensive picture of cellular responses. azolifesciences.com
By analyzing how this compound influences gene expression (transcriptomics) and subsequent protein levels (proteomics), researchers can identify the specific signaling networks and pathways modulated by ERβ activation. frontiersin.org This integrative analysis can uncover novel mechanisms and biomarkers associated with ERβ signaling. mdpi.commedrxiv.org Such a systems biology approach is essential for deciphering the complex and context-dependent actions of ERβ in different tissues and disease states. bcm.edu
Translational Implications for Understanding Estrogen Receptor Biology
The study of this compound has significant translational implications for our understanding of estrogen receptor biology and its role in human health and disease. nih.gov By elucidating the specific functions of ERβ, this research can inform the development of more targeted therapies for a variety of conditions, including breast cancer, neurodegenerative diseases, and inflammatory disorders.
For example, in breast cancer, ERα is the primary driver of tumor growth, and therapies often target this receptor. mdpi.commdpi.com However, ERβ has been shown to have antiproliferative effects in some contexts, suggesting that selective activation of ERβ could be a novel therapeutic strategy. mdpi.com The use of this compound and other ERβ-selective agonists in preclinical models is crucial for exploring this potential. endometriozisdernegi.org Furthermore, understanding how ERβ signaling is regulated can provide insights into the mechanisms of endocrine resistance in cancer. nih.govembopress.org
Computational and Cheminformatics Approaches in Indenestrol (B48675) Research
Computational and cheminformatics approaches are becoming increasingly important in the study of indenestrols and other selective estrogen receptor modulators (SERMs). capes.gov.brwikipedia.orgclevelandclinic.org These methods can be used to model the interaction between ligands like this compound and the estrogen receptors at the molecular level.
By analyzing the structural determinants of binding affinity and selectivity, researchers can design new compounds with improved properties. nih.gov For example, computational studies have helped to identify key amino acid residues in the ligand-binding domains of ERα and ERβ that are responsible for the stereoselective recognition of indenestrol enantiomers. nih.govresearchgate.net These insights can guide the rational design of next-generation SERMs with enhanced tissue selectivity and therapeutic efficacy.
Q & A
Q. How can researchers mitigate bias in preclinical evaluations of this compound?
- Methodological Answer : Implement blinded analysis for subjective endpoints (e.g., histopathology). Use randomization in animal studies and disclose all conflicts of interest. Follow ARRIVE guidelines for in vivo reporting to enhance transparency .
Research Question Development
How to formulate a novel research question on this compound’s unexplored applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
